molecular formula C7H8ClN3O2 B14047762 Methyl 2-chloro-5-hydrazinylnicotinate

Methyl 2-chloro-5-hydrazinylnicotinate

Cat. No.: B14047762
M. Wt: 201.61 g/mol
InChI Key: UUMDFSXCWSKGNF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-hydrazinylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, a chlorine atom, and a hydrazine group attached to a nicotinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl nicotinate with thionyl chloride to introduce the chlorine atom, followed by the reaction with hydrazine hydrate to form the hydrazine derivative .

Industrial Production Methods

Industrial production methods for Methyl 2-chloro-5-hydrazinylnicotinate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-hydrazinylnicotinate can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-5-hydrazinylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-hydrazinylnicotinate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-5-fluoronicotinate: Similar structure but with a fluorine atom instead of a hydrazine group.

    Methyl nicotinate: Lacks the chlorine and hydrazine groups, used primarily as a vasodilator.

    Methyl 2-chloro-5-nitronicotinate: Contains a nitro group instead of a hydrazine group.

Uniqueness

Methyl 2-chloro-5-hydrazinylnicotinate is unique due to the presence of both chlorine and hydrazine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 2-chloro-5-hydrazinylpyridine-3-carboxylate

InChI

InChI=1S/C7H8ClN3O2/c1-13-7(12)5-2-4(11-9)3-10-6(5)8/h2-3,11H,9H2,1H3

InChI Key

UUMDFSXCWSKGNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)NN)Cl

Origin of Product

United States

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